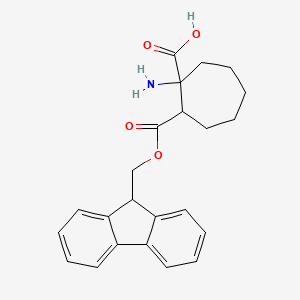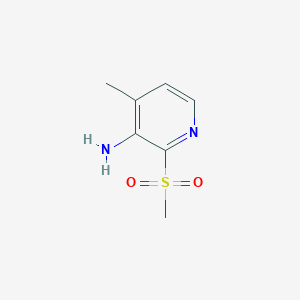
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C11H22N3O. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the reaction of 5,5-diisobutyl-3-methylimidazolidin-4-one with an appropriate amine to introduce the imino group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxo-compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting processes like cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imino-1-methylimidazolidin-4-one: Known for its use in medicinal chemistry.
2-Imino-1-ethylimidazolidin-4-one: Explored for its biological activities.
2-Imino-1-phenylimidazolidin-4-one: Studied for its potential therapeutic applications.
Uniqueness
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one stands out due to its unique structural features, such as the presence of bulky isobutyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H23N3O |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
2-amino-3-methyl-5,5-bis(2-methylpropyl)imidazol-4-one |
InChI |
InChI=1S/C12H23N3O/c1-8(2)6-12(7-9(3)4)10(16)15(5)11(13)14-12/h8-9H,6-7H2,1-5H3,(H2,13,14) |
InChI-Schlüssel |
QJINRIDHSZMNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(C(=O)N(C(=N1)N)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



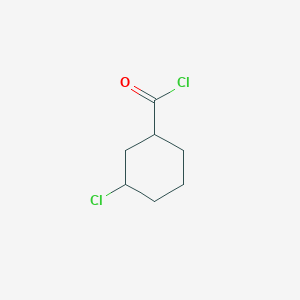
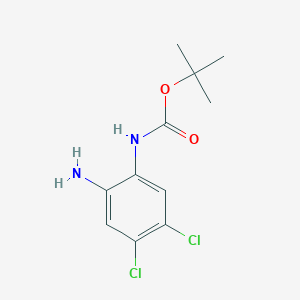
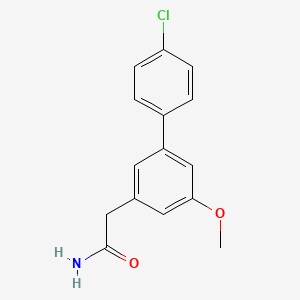

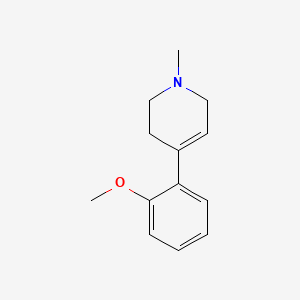
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
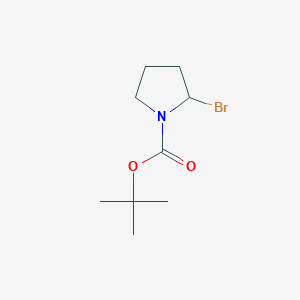

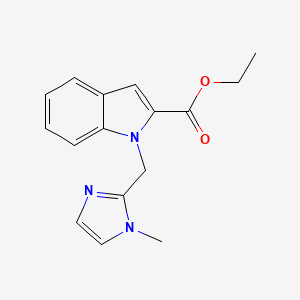
![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
